molecular formula C17H14O B12910339 4-Methyl-2,3-diphenylfuran CAS No. 35732-79-7

4-Methyl-2,3-diphenylfuran

Cat. No.: B12910339
CAS No.: 35732-79-7
M. Wt: 234.29 g/mol
InChI Key: YUNILZLMKGRGDX-UHFFFAOYSA-N
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Description

4-Methyl-2,3-diphenylfuran is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a methyl group at the 4-position and phenyl groups at the 2- and 3-positions of the furan ring. Furans are known for their diverse chemical reactivity and are used in various applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-diphenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-diketones with phenylhydrazine followed by cyclization can yield the desired furan derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-diphenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2,3-diphenylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-diphenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,3-diphenylfuran is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and physical properties. This structural feature can enhance its stability and modify its interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

4-Methyl-2,3-diphenylfuran (CAS No. 35732-79-7) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings on the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a furan ring substituted with two phenyl groups and a methyl group at the 4-position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study assessed its effects on B16 melanoma cells, demonstrating significant reductions in cell viability at specific concentrations after 72 hours of incubation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
B16 Melanoma1572
MCF-7 Breast2072
A549 Lung1872

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as DNA and various enzymes. It has been reported to bind to the minor groove of DNA, potentially interfering with transcriptional processes . Additionally, it may modulate signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Cytotoxicity in Melanoma Models : A study performed on B16 melanoma models demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in tumor growth. The study utilized flow cytometry to analyze apoptosis markers, revealing that higher concentrations significantly increased early apoptotic cell populations .
  • Antibacterial Efficacy : In a comparative study assessing the antibacterial efficacy of several furan derivatives, this compound was found to be one of the most effective against multidrug-resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other diphenylfuran derivatives:

Table 3: Comparison of Biological Activities

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound1532
3,4-Diphenylfuran2564
Diphenylfuran>50>128

Properties

CAS No.

35732-79-7

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

4-methyl-2,3-diphenylfuran

InChI

InChI=1S/C17H14O/c1-13-12-18-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

YUNILZLMKGRGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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